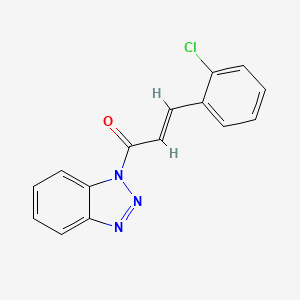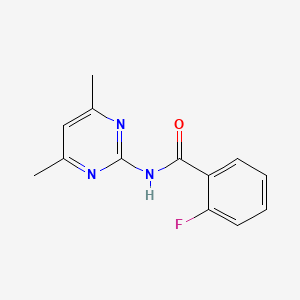
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide, with the chemical formula C₁₄H₁₄FN₃O, is a compound that combines a pyrimidine ring with a fluorobenzene moiety. Its molecular weight is approximately 241.3 g/mol . This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide. One common approach involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2-fluorobenzoyl chloride. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production:: While specific industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
Reactivity:: N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the fluorine atom.
Reduction Reactions: Reduction of the carbonyl group may yield secondary amines.
Oxidation Reactions: Oxidation of the amine group may lead to imine or amide derivatives.
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) in suitable solvents.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, chromic acid) under controlled conditions.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzylamine.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may serve as a probe to investigate biological pathways.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide is unique, similar compounds include N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide , which shares the pyrimidine core but differs in the substituent. Further exploration of related compounds can provide valuable insights.
Properties
Molecular Formula |
C13H12FN3O |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H12FN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18) |
InChI Key |
IZLPSLBHEBSUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(dimethylsulfamoyl)phenyl]-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016976.png)
![N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide](/img/structure/B11016984.png)
![Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11017009.png)
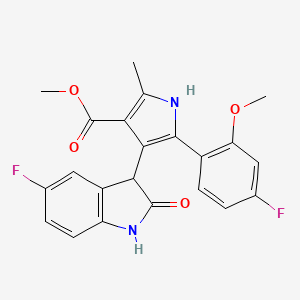
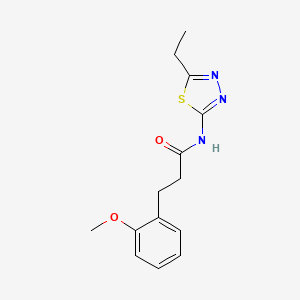
![N-[4-(benzyloxy)phenyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide](/img/structure/B11017020.png)
![6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11017023.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11017026.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11017043.png)
![1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017052.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11017056.png)
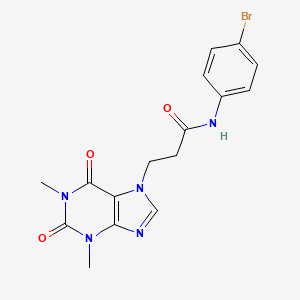
![3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11017070.png)
